molecular formula C19H21N5O2S B2435616 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide CAS No. 905797-90-2

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide

Cat. No. B2435616
CAS RN: 905797-90-2
M. Wt: 383.47
InChI Key: LSLGRTGBNQZBJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups, including an amine, a benzyl group, a 1,2,4-triazole ring, a sulfanyl group, and an acetamide group . These functional groups suggest that the compound could have a variety of chemical properties and potential uses.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The amine group could participate in acid-base reactions, the benzyl group could undergo electrophilic aromatic substitution, and the 1,2,4-triazole ring could participate in various reactions .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide:

Antimicrobial Activity

This compound has shown significant potential as an antimicrobial agent. The presence of the 1,2,4-triazole ring is known to enhance antimicrobial properties, making it effective against a variety of bacterial and fungal strains. Research indicates that derivatives of 1,2,4-triazole exhibit strong inhibitory effects on microbial growth, which can be attributed to their ability to interfere with microbial cell wall synthesis and function .

Anticancer Properties

The compound has been investigated for its anticancer properties. The triazole moiety is known for its role in inhibiting cancer cell proliferation. Studies have shown that compounds containing the 1,2,4-triazole ring can induce apoptosis in cancer cells, thereby reducing tumor growth. This makes it a promising candidate for the development of new anticancer drugs .

Antioxidant Activity

Antioxidant properties of this compound are another area of interest. The triazole ring can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage and has potential applications in treating diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .

Anti-inflammatory Effects

Research has also focused on the anti-inflammatory effects of this compound. The triazole derivatives have been found to inhibit the production of pro-inflammatory cytokines, which are responsible for inflammation. This makes the compound a potential candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease .

Antiviral Applications

The compound has shown promise in antiviral research. The triazole ring is known to interfere with viral replication processes, making it effective against a range of viruses. This includes potential applications in treating viral infections such as influenza, HIV, and hepatitis .

Antitubercular Activity

Another significant application is in the treatment of tuberculosis. The compound’s structure allows it to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This makes it a valuable candidate for developing new antitubercular drugs, especially in the face of rising drug resistance .

Antidepressant Properties

The compound has also been studied for its potential antidepressant effects. The triazole derivatives can modulate neurotransmitter levels in the brain, which is crucial for mood regulation. This suggests potential applications in the treatment of depression and other mood disorders .

Anticonvulsant Activity

Lastly, the compound has been explored for its anticonvulsant properties. The triazole ring can influence the central nervous system, reducing the frequency and severity of seizures. This makes it a potential candidate for the development of new anticonvulsant medications .

These applications highlight the versatility and potential of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide in various fields of scientific research. Each application leverages the unique chemical properties of the compound, making it a valuable subject for further study and development.

If you have any more questions or need further details on any specific application, feel free to ask!

Synthesis of some novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many 1,2,4-triazole derivatives exhibit anti-inflammatory, antiviral, analgesic, antimicrobial, anticonvulsant, and antidepressant activity .

properties

IUPAC Name

2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-2-26-16-11-7-6-10-15(16)21-18(25)13-27-19-23-22-17(24(19)20)12-14-8-4-3-5-9-14/h3-11H,2,12-13,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLGRTGBNQZBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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